3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one
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Overview
Description
3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile reactivity and are commonly found in both natural products and synthetic compounds with potent biological activities .
Preparation Methods
The synthesis of 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Additionally, it has industrial applications in the synthesis of drugs, dyes, and pigments .
Mechanism of Action
The mechanism of action of 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidin-2-one and pyrrolone derivatives . These compounds share a similar five-membered lactam structure but may differ in their substituents and functional groups, leading to variations in their reactivity and biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications .
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(1-hydroxypropan-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5(4-9)6-2-3-8-7(6)10/h5-6,9H,2-4H2,1H3,(H,8,10) |
InChI Key |
DWEMNBLGFDOOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1CCNC1=O |
Origin of Product |
United States |
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